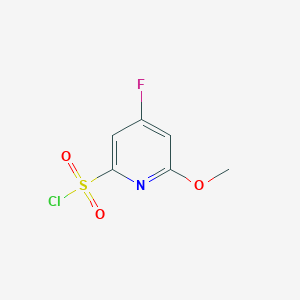
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents, methoxylating agents, and sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxypyridine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The fluorine and methoxy groups can modulate the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride: This compound is similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
4-Fluoro-2-methoxypyridine-6-sulfonamide: This derivative has a sulfonamide group in place of the sulfonyl chloride group.
Uniqueness
4-Fluoro-2-methoxypyridine-6-sulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the sulfonyl chloride group allows for versatile chemical modifications, while the fluorine and methoxy groups enhance its stability and biological activity .
Properties
Molecular Formula |
C6H5ClFNO3S |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-fluoro-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(8)3-6(9-5)13(7,10)11/h2-3H,1H3 |
InChI Key |
YNQIHAAYRCHGEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


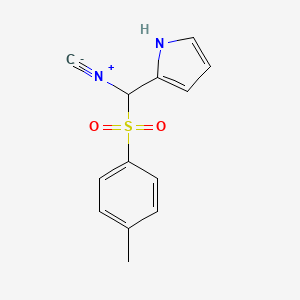

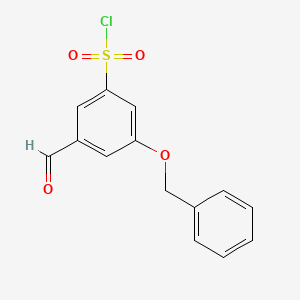
![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)

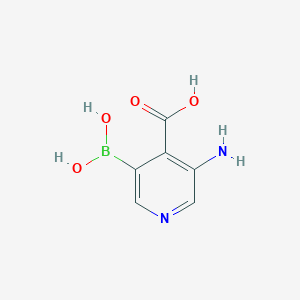

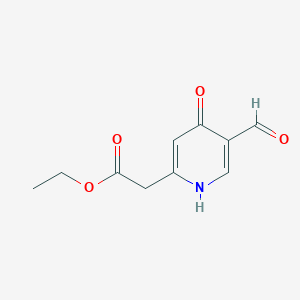


![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)



